4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol
Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is a chemical compound that features a trifluoromethyl group, a pyridinyl ring, and a pyridazinol moiety
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-5-6(2)18-19-11(20)9(5)10-8(13)3-7(4-17-10)12(14,15)16/h3-4H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDDQAESHHTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as transition metal-based catalysts, and high temperatures (e.g., >300°C) to achieve the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Antifungal Activity
Research indicates that derivatives of pyridine and pyridazinol compounds exhibit significant antifungal properties. A study synthesized a series of pyridine-3-sulfonamide derivatives, some of which showed greater efficacy against Candida albicans than the standard fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . The incorporation of the trifluoromethyl group in 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol enhances its biological activity, making it a candidate for further antifungal research.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A study on related compounds demonstrated anti-proliferative effects against various cancer cell lines, including K562 and MCF-7. The presence of specific substituents significantly influenced the biological activity, indicating that similar modifications to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol could yield promising results in cancer treatment .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Research on related pyridine derivatives has shown effectiveness against various pests and pathogens. For example, 4-N-[3-chloro-5-trifluoromethyl-pyridin-2-yl-(hydroxyl)methyl]-2,6-dichlorobenzamide has been noted for its potential use as a pesticide, indicating that the trifluoromethyl group may enhance the compound's stability and efficacy in agricultural applications .
Data Table: Summary of Applications
| Application Type | Specific Use Case | Reference |
|---|---|---|
| Antifungal | Effective against Candida albicans | |
| Anticancer | Anti-proliferative effects on cancer cell lines | |
| Pesticide | Potential use as a pesticide |
Case Studies
- Antifungal Study : A recent synthesis of pyridine derivatives highlighted the effectiveness of certain compounds derived from 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol against fungal strains. The study utilized a multi-step synthesis process and evaluated the biological activity through MIC testing.
- Cancer Cell Line Research : In vitro studies on related pyrazole-type compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. These findings suggest that modifications to the structure of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol could enhance its anticancer properties.
- Pesticide Development : Research into the environmental fate and efficacy of pyridine derivatives as pesticides provides insights into their potential application in crop protection strategies. The stability and effectiveness observed in laboratory settings indicate a pathway for field trials.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: A compound with a similar trifluoromethyl group but different overall structure.
Fluopicolide: Another compound containing a trifluoromethyl group, used as a fungicide.
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is unique due to its combination of a pyridinyl ring and a pyridazinol moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol includes a pyridazinol core with various substituents that enhance its biological activity. The presence of chlorine and trifluoromethyl groups contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl-substituted pyridines possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibitors of ACC are being explored for their potential in treating metabolic disorders such as obesity and dyslipidemia . In vitro studies demonstrated that the compound effectively reduces fatty acid synthesis in hepatocytes, indicating its role as a metabolic regulator .
Cytotoxicity and Anticancer Activity
In cellular models, 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol has shown cytotoxic effects against cancer cell lines. For example, experiments indicated that the compound induces apoptosis in prostate cancer cells (LNCaP), suggesting a potential application in cancer therapy .
Study on Antimicrobial Efficacy
A study conducted on various derivatives of pyridine compounds found that those with trifluoromethyl substitutions demonstrated enhanced antimicrobial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for the trifluoromethyl-substituted compounds, showcasing their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Control | 128 | 64 |
| Trifluoromethyl derivative | 16 | 8 |
ACC Inhibition Study
In a comparative study evaluating the effects of various ACC inhibitors, 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol was shown to significantly reduce lipid accumulation in HepG2 cells under high-fat conditions. This was evidenced by decreased triglyceride levels and altered expression of key lipogenic genes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated pyridine intermediates. For example, a Suzuki-Miyaura coupling can link the trifluoromethylpyridine moiety to the pyridazinol core. Nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., using 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives) are critical for introducing substituents . Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .
Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?
- Methodological Answer : Solubility profiles are assessed using solvents like acetonitrile and chloroform (partial solubility noted in structurally similar compounds ). Stability studies involve storing the compound at -20°C under inert atmospheres to prevent degradation . Accelerated stability testing (e.g., exposure to heat, light, or humidity) paired with HPLC analysis quantifies degradation products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent patterns and confirm the absence of impurities. The trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR) is a key diagnostic marker .
- Mass Spectrometry : HRMS or LC-MS/MS validates molecular weight and fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Methodological Answer : Modify substituents on the pyridazinol and pyridine rings to assess impacts on biological targets. For example:
- Replace the trifluoromethyl group with other electron-withdrawing groups to evaluate fungicidal activity changes .
- Introduce methyl groups at varying positions to study steric effects on receptor binding .
- Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to correlate structural changes with activity .
Q. What computational strategies predict the compound's interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., using AutoDock Vina) simulates binding to fungal cytochrome bc1 complexes or plant pathogenic enzymes, guided by analogs like fluopyram . Molecular dynamics (MD) simulations assess binding stability under physiological conditions .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., efficacy vs. toxicity)?
- Methodological Answer :
- Dose-Response Analysis : Test across concentrations to identify non-linear effects (e.g., hormesis in toxicity assays ).
- Assay Validation : Use orthogonal methods (e.g., in vitro enzyme assays vs. whole-organism studies) to confirm target specificity .
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., carcinogenic derivatives observed in haloxyfop analogs ).
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Ecotoxicology : Test acute/chronic toxicity in non-target organisms (e.g., Daphnia magna) using OECD guidelines .
- Soil Mobility : Column leaching experiments quantify adsorption coefficients (Kd) to predict groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
